

# An In-Depth Technical Guide to [Tyr<sup>11</sup>]-Somatostatin: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: Somatostatin, tyr(11)-

CAS No.: 59481-27-5

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This guide provides a comprehensive technical overview of [Tyr<sup>11</sup>]-Somatostatin, a key analog of the native peptide hormone Somatostatin. Designed for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its structure, chemical properties, mechanism of action, and practical experimental workflows. The insights provided are grounded in established scientific principles and aim to facilitate a deeper understanding and application of this important research molecule.

## Introduction: The Significance of Somatostatin and the [Tyr<sup>11</sup>] Modification

Somatostatin is a naturally occurring cyclic peptide hormone that plays a crucial inhibitory role in the endocrine system.[1] It exists in two primary bioactive forms, a 14-amino acid peptide (Somatostatin-14) and a 28-amino acid peptide (Somatostatin-28), both derived from the precursor protein pre-prosomatostatin.[2] Somatostatin exerts its effects by binding to a family of five distinct G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[3] Its physiological functions are widespread and include the inhibition of growth hormone, insulin,

and glucagon secretion, as well as the regulation of gastrointestinal motility and cell proliferation.[4][5][6]

The native somatostatin peptides have a very short biological half-life, limiting their therapeutic and research applications. This has driven the development of synthetic analogs with improved stability and, in some cases, enhanced receptor selectivity.[7] [Tyr<sup>11</sup>]-Somatostatin is one such critical analog, where the phenylalanine at position 11 of the Somatostatin-14 sequence is substituted with a tyrosine residue. This seemingly minor modification has profound implications. The introduction of the tyrosine residue provides a site for radioiodination, creating high-affinity radioligands, most notably [<sup>125</sup>I-Tyr<sup>11</sup>]-Somatostatin, which are indispensable tools for receptor binding assays, autoradiography, and studying the internalization and degradation of the peptide.[8][9]

This guide will explore the multifaceted nature of [Tyr<sup>11</sup>]-Somatostatin, from its fundamental chemical characteristics to its intricate interactions with cellular signaling pathways and its practical application in a laboratory setting.

## Structure and Chemical Properties of [Tyr<sup>11</sup>]-Somatostatin

The structural integrity and chemical characteristics of [Tyr<sup>11</sup>]-Somatostatin are fundamental to its biological function and experimental utility.

### Primary Structure and Key Features

The amino acid sequence of [Tyr<sup>11</sup>]-Somatostatin is a 14-residue cyclic peptide with a disulfide bond between the cysteine residues at positions 3 and 14. This cyclization is essential for its biological activity.

Sequence: Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Tyr-Thr-Ser-Cys (Disulfide bridge: Cys<sup>3</sup>-Cys<sup>14</sup>)[4]

The key modification is the substitution of Phenylalanine (Phe) at position 11 with Tyrosine (Tyr). The phenolic hydroxyl group of tyrosine is the primary site for radioiodination.

### Physicochemical Properties

A comprehensive understanding of the physicochemical properties of [Tyr<sup>11</sup>]-Somatostatin is crucial for its handling, storage, and use in various experimental settings.

Property	Value	Source
Molecular Formula	C <sub>76</sub> H <sub>104</sub> N <sub>18</sub> O <sub>20</sub> S <sub>2</sub>	[5]
Molecular Weight	1653.88 g/mol	[1][5]
CAS Number	59481-27-5	[1]
Appearance	White to off-white lyophilized powder	[1]
Solubility	Soluble in water (up to 2 mg/ml) and acetonitrile. For aqueous solutions, sonication may be required to fully dissolve the peptide. It is also soluble in DMSO.	[3]
Storage and Stability	As a lyophilized powder, it should be stored at -20°C, protected from light and moisture.[1] Reconstituted solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions in appropriate solvents can be stable for up to 6 months at -80°C.[3][10] The stability of peptides in solution is influenced by factors such as pH, temperature, and the presence of proteases.[10]	
Isoelectric Point (pI)	The isoelectric point is predicted to be in the basic range due to the presence of two lysine residues. The exact experimental value is not widely reported.	

## Mechanism of Action and Signaling Pathways

[Tyr<sup>11</sup>]-Somatostatin, like native somatostatin, exerts its biological effects by binding to and activating the five somatostatin receptor subtypes (SSTR1-5). These receptors are coupled to inhibitory G-proteins (Gai/o), and their activation triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of various cellular processes.[3][11]

## Receptor Binding and Selectivity

The binding affinity of [Tyr<sup>11</sup>]-Somatostatin to the different SSTR subtypes is a critical determinant of its biological activity. While it is generally considered a pan-SSTR ligand, there are some differences in its affinity for the various subtypes. The iodinated form, [<sup>125</sup>I-Tyr<sup>11</sup>]-Somatostatin, is known to be a high-affinity ligand, which makes it an excellent tool for receptor studies.[9]

Table of Binding Affinities (IC<sub>50</sub>/K<sub>i</sub> in nM) of Somatostatin Analogs

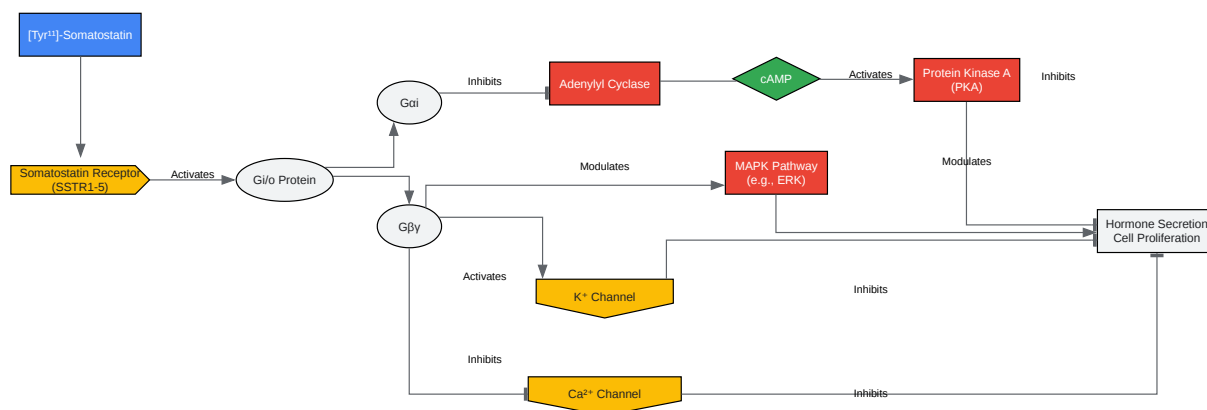
Compound	SSTR1	SSTR2	SSTR3	SSTR4	SSTR5	Source
Somatostatin-14	~1	~0.5	~1	~1.5	~1	[12]
Octreotide	>1000	0.6	79	>1000	15	[6]
[ <sup>125</sup> I]-Tyr <sup>11</sup> ]-Somatostatin	-	0.07 (Kd)	-	-	-	[9]

Note: A comprehensive dataset of K<sub>i</sub> values for unlabeled [Tyr<sup>11</sup>]-Somatostatin across all five receptor subtypes is not readily available in a single source. The provided K<sub>d</sub> for the iodinated form highlights its high affinity, particularly for SSTR2.

## Intracellular Signaling Cascades

Upon binding of [Tyr<sup>11</sup>]-Somatostatin to its receptors, the associated inhibitory G-protein (Gai) is activated. This leads to the dissociation of the Gai subunit from the Gβγ dimer, initiating several downstream signaling pathways:

- **Inhibition of Adenylyl Cyclase:** The activated G $\alpha$ i subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[11]
- **Modulation of Protein Kinase A (PKA) Activity:** The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets involved in hormone secretion and cell proliferation.[12]
- **Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathway:** Somatostatin receptors can also modulate the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation. The exact mechanism can be cell-type specific but often involves the G $\beta\gamma$  subunit and can lead to the activation of protein tyrosine phosphatases (PTPs) that dephosphorylate and inactivate components of the MAPK cascade.[11]
- **Modulation of Ion Channels:** The G $\beta\gamma$  subunit can directly interact with and modulate the activity of various ion channels, particularly inwardly rectifying potassium (K $^{+}$ ) channels and voltage-gated calcium (Ca $^{2+}$ ) channels. Activation of K $^{+}$  channels leads to hyperpolarization of the cell membrane, while inhibition of Ca $^{2+}$  channels reduces calcium influx. Both of these effects contribute to the inhibition of hormone secretion.



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Caption: Somatostatin Signaling Pathway.

## Internalization and Degradation

Following receptor binding, the [Tyr<sup>11</sup>]-Somatostatin-receptor complex can be internalized via endocytosis.[4] This process is important for receptor desensitization and downregulation. The internalized peptide can be degraded by various peptidases. Studies have shown that the degradation of [Tyr<sup>11</sup>]-Somatostatin can occur at the plasma membrane and intracellularly, leading to the production of iodotyrosine.[4][11] The degradation is mediated by both aminopeptidases and endopeptidases.[1][11]

## Experimental Protocols

This section provides detailed, field-proven methodologies for the synthesis, purification, and characterization of [Tyr<sup>11</sup>]-Somatostatin, designed to ensure scientific integrity and

reproducibility.

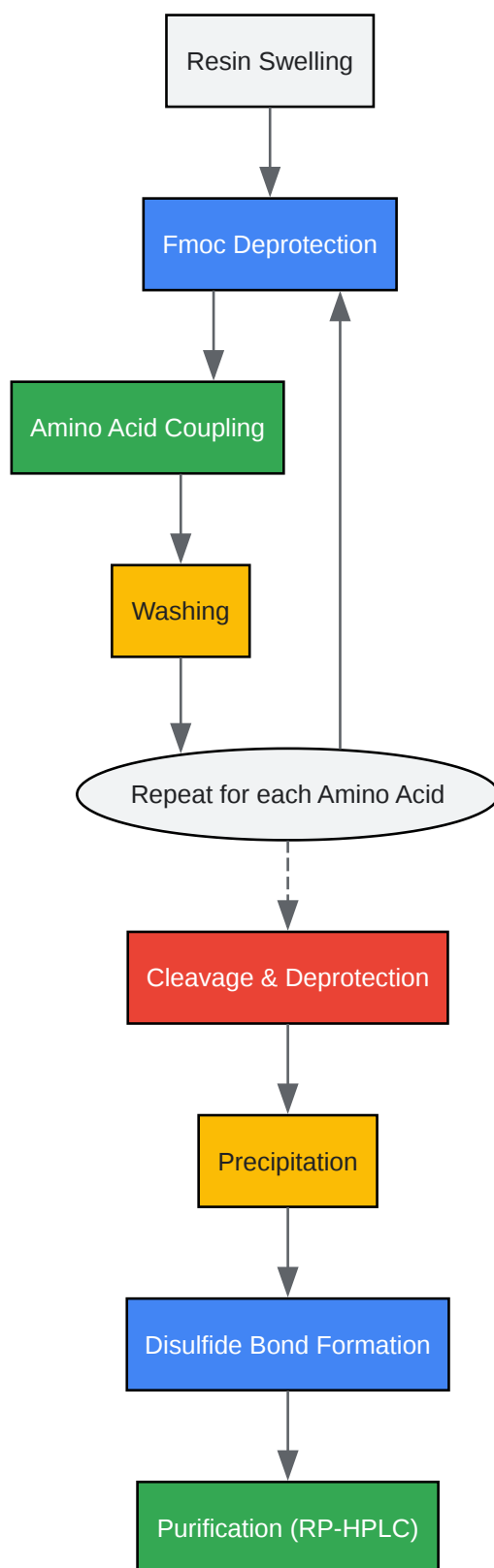
## Solid-Phase Peptide Synthesis (SPPS)

The synthesis of [Tyr<sup>11</sup>]-Somatostatin is typically achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Protocol: Fmoc-SPPS of [Tyr<sup>11</sup>]-Somatostatin

- Resin Preparation:
  - Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the C-terminal amino acid, Fmoc-Cys(Trt)-OH.
  - Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
- Fmoc Deprotection:
  - Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
  - Wash the resin thoroughly with DMF to remove the piperidine.
- Amino Acid Coupling:
  - Activate the next Fmoc-protected amino acid (3-4 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
  - Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
  - Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
- Washing:

- After each deprotection and coupling step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
- Repeat Cycles:
  - Repeat the deprotection, coupling, and washing cycles for each amino acid in the sequence.
- Cleavage and Deprotection:
  - Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
  - Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v), to cleave the peptide from the resin and remove the side-chain protecting groups.
  - Incubate for 2-3 hours at room temperature.
- Precipitation and Washing:
  - Precipitate the crude peptide by adding cold diethyl ether.
  - Centrifuge to pellet the peptide and wash the pellet several times with cold diethyl ether to remove scavengers and residual cleavage reagents.
  - Dry the crude peptide under vacuum.
- Disulfide Bond Formation:
  - Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate buffer, pH 8.0-8.5).
  - Promote oxidation of the cysteine thiols to form the disulfide bond by stirring the solution in the presence of air or by adding an oxidizing agent such as hydrogen peroxide or potassium ferricyanide.
  - Monitor the cyclization reaction by HPLC.



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Caption: Solid-Phase Peptide Synthesis Workflow.

## Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude cyclic [Tyr<sup>11</sup>]-Somatostatin is purified using preparative reverse-phase HPLC to achieve high purity.

Protocol: RP-HPLC Purification

- Column: A C18 stationary phase column is typically used.
- Mobile Phase:
  - Solvent A: 0.1% TFA in water
  - Solvent B: 0.1% TFA in acetonitrile
- Gradient: A linear gradient from a low percentage of Solvent B to a higher percentage is used to elute the peptide. A typical gradient might be 5-60% Solvent B over 30-60 minutes.
- Detection: The peptide is detected by UV absorbance at 220 nm and 280 nm.
- Fraction Collection: Fractions corresponding to the main peak are collected.
- Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.
- Lyophilization: The pure fractions are pooled, the acetonitrile is removed by rotary evaporation, and the remaining aqueous solution is lyophilized to obtain the final purified peptide as a white powder.

## Characterization

The identity and purity of the synthesized [Tyr<sup>11</sup>]-Somatostatin are confirmed using mass spectrometry and NMR spectroscopy.

### 4.3.1. Mass Spectrometry (MS)

Protocol: ESI-MS Analysis

- **Sample Preparation:** Dissolve a small amount of the purified peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a concentration of approximately 10-100 pmol/μL.
- **Instrumentation:** Use an electrospray ionization (ESI) mass spectrometer.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode.
- **Data Analysis:** The expected monoisotopic mass for [Tyr<sup>11</sup>]-Somatostatin (C<sub>76</sub>H<sub>104</sub>N<sub>18</sub>O<sub>20</sub>S<sub>2</sub>) is approximately 1652.71 Da. The observed mass spectrum should show a major peak corresponding to this mass, often as multiply charged ions (e.g., [M+2H]<sup>2+</sup> at m/z 827.36, [M+3H]<sup>3+</sup> at m/z 551.91).

#### 4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

##### Protocol: <sup>1</sup>H NMR Analysis

- **Sample Preparation:** Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent, such as D<sub>2</sub>O or DMSO-d<sub>6</sub>.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Acquire a one-dimensional <sup>1</sup>H NMR spectrum. For more detailed structural analysis, two-dimensional experiments such as COSY and TOCSY can be performed to assign the proton resonances to specific amino acid residues.
- **Data Interpretation:** The <sup>1</sup>H NMR spectrum will show characteristic signals for the different types of protons in the peptide. The aromatic region (6.5-8.5 ppm) will contain signals from the Phe, Trp, and Tyr residues. The alpha-proton region (3.5-5.0 ppm) and the side-chain regions will provide further structural information. The presence of the expected number of signals with appropriate chemical shifts and coupling patterns confirms the structure of the peptide.

## Radiolabeling with Iodine-125

The tyrosine at position 11 allows for efficient radiolabeling with Iodine-125, a crucial step for its use in receptor binding assays.

### Protocol: Iodination of [Tyr<sup>11</sup>]-Somatostatin

- Reagents:
  - [Tyr<sup>11</sup>]-Somatostatin
  - Na<sup>125</sup>I
  - Oxidizing agent (e.g., Chloramine-T or Iodogen-coated tubes)
  - Quenching agent (e.g., sodium metabisulfite)
  - Purification column (e.g., Sephadex G-10 or RP-HPLC)
- Procedure:
  - In a reaction vial, combine [Tyr<sup>11</sup>]-Somatostatin, Na<sup>125</sup>I, and the oxidizing agent in a suitable buffer (e.g., phosphate buffer, pH 7.4).
  - Allow the reaction to proceed for a short period (e.g., 30-60 seconds).
  - Quench the reaction by adding the quenching agent.
  - Purify the [<sup>125</sup>I-Tyr<sup>11</sup>]-Somatostatin from unreacted iodide and unlabeled peptide using size-exclusion chromatography or RP-HPLC.
- Quality Control:
  - Determine the specific activity of the radiolabeled peptide.
  - Assess the radiochemical purity by techniques such as instant thin-layer chromatography (ITLC) or analytical RP-HPLC.

## Biological Activity and Applications

[Tyr<sup>11</sup>]-Somatostatin is a potent biological molecule with a wide range of applications in research.

## Inhibition of Hormone Secretion

Similar to native somatostatin, [Tyr<sup>11</sup>]-Somatostatin effectively inhibits the release of various hormones, including growth hormone from the pituitary gland and insulin and glucagon from the pancreas.[13] This makes it a valuable tool for studying the regulation of these endocrine systems.

## Receptor Binding Assays

The most prominent application of [Tyr<sup>11</sup>]-Somatostatin is in its radiolabeled form, [<sup>125</sup>I-Tyr<sup>11</sup>]-Somatostatin, as a high-affinity radioligand for studying somatostatin receptors.[9] It is widely used in:

- **Competitive Binding Assays:** To determine the affinity ( $K_i$ ) of unlabeled compounds for somatostatin receptors.
- **Saturation Binding Assays:** To determine the density of somatostatin receptors ( $B_{max}$ ) in a given tissue or cell line.
- **Autoradiography:** To visualize the distribution of somatostatin receptors in tissue sections.

## In Vitro and In Vivo Studies

[Tyr<sup>11</sup>]-Somatostatin can be used in a variety of in vitro and in vivo experimental models to investigate the physiological and pathophysiological roles of the somatostatin system. This includes studies on cell proliferation, apoptosis, and neurotransmission.

## Data Summary Tables

Table 1: Physicochemical Properties of [Tyr<sup>11</sup>]-Somatostatin

Property	Value
Molecular Formula	C <sub>76</sub> H <sub>104</sub> N <sub>18</sub> O <sub>20</sub> S <sub>2</sub>
Molecular Weight	1653.88 g/mol
CAS Number	59481-27-5
Appearance	White to off-white lyophilized powder

Table 2: Key Applications of [Tyr<sup>11</sup>]-Somatostatin

Application	Description
Radioligand for Receptor Binding	[ <sup>125</sup> I-Tyr <sup>11</sup> ]-Somatostatin is a high-affinity tracer for SSTRs.
Inhibition of Hormone Secretion	Potently inhibits the release of GH, insulin, glucagon, etc.
Cell Signaling Studies	Used to investigate SSTR-mediated signaling pathways.
In Vivo Imaging (preclinical)	Radiolabeled analogs can be used for preclinical imaging of SSTR-positive tumors.

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